

# Physical properties of benzyl 4-iodophenyl ether

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## Compound of Interest

Compound Name: **1-(Benzyl)-4-iodobenzene**

Cat. No.: **B010812**

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An In-depth Technical Guide to the Physical Properties of Benzyl 4-Iodophenyl Ether

## Abstract

This technical guide provides a comprehensive analysis of the physical properties of benzyl 4-iodophenyl ether, a key aromatic ether with significant potential as a synthetic intermediate in medicinal chemistry and materials science. Given the limited availability of published experimental data for this specific compound, this document leverages expert analysis and comparative data from structurally analogous compounds to predict its physical and spectroscopic characteristics. We present a detailed examination of its molecular structure, predicted physical properties such as melting and boiling points, and expected spectroscopic signatures (NMR, IR, MS). Furthermore, this guide furnishes detailed, field-proven experimental protocols for its synthesis via Williamson etherification and its subsequent characterization. The methodologies are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for synthesizing and verifying this valuable chemical entity.

## Introduction and Strategic Importance

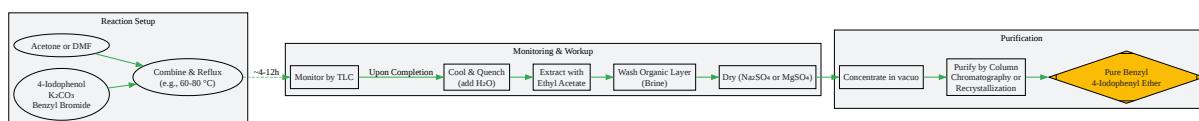
Benzyl 4-iodophenyl ether belongs to the diaryl ether class of compounds, characterized by an ether linkage connecting a benzyl group and an iodinated phenyl ring. The presence of the iodo-substituent is of particular strategic importance in modern organic synthesis. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an exceptionally versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds.

through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

While simple benzyl ethers are often used as protecting groups, the functional utility of the iodo-group suggests that benzyl 4-iodophenyl ether is more valuable as a structural scaffold or building block. Its structure is relevant to the synthesis of complex molecules, including analogues of natural products like Combretastatin, where related iodinated compounds serve as key precursors for developing potent therapeutic agents.<sup>[1]</sup> This guide serves as a foundational resource to enable the effective synthesis and characterization of this high-potential, yet under-documented, compound.

## Molecular Structure and Predicted Physicochemical Properties

The physical properties of a molecule are a direct consequence of its structure, including its geometry, polarity, and intermolecular forces.



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